2-(1-bromoethyl)oxirane
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Overview
Description
2-(1-Bromoethyl)oxirane: is an organic compound with the molecular formula C4H7BrO. It is an epoxide, meaning it contains a three-membered oxirane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(1-Bromoethyl)oxirane can be synthesized through the reaction of 1-bromo-2-chloroethane with sodium hydroxide, which induces the formation of the oxirane ring. The reaction typically occurs under basic conditions and involves the intramolecular nucleophilic substitution of the halogen atoms .
Industrial Production Methods: Industrial production of this compound often involves the use of epichlorohydrin as a starting material. The process includes the bromination of epichlorohydrin followed by the formation of the oxirane ring through a base-catalyzed reaction. This method is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Bromoethyl)oxirane undergoes various chemical reactions, including:
Ring-opening reactions: These can occur under both acidic and basic conditions.
Substitution reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening reactions.
Basic conditions: Sodium hydroxide or potassium hydroxide are commonly used bases for these reactions.
Major Products:
Ring-opening products: Depending on the reaction conditions, the major products can include diols or halohydrins.
Substitution products: Various substituted oxiranes can be formed by replacing the bromine atom with other nucleophiles.
Scientific Research Applications
2-(1-Bromoethyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of bioactive molecules.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(1-bromoethyl)oxirane involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The bromine atom also serves as a good leaving group, facilitating substitution reactions. These properties make it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Epichlorohydrin: Similar to 2-(1-bromoethyl)oxirane, epichlorohydrin contains an oxirane ring but has a chlorine atom instead of a bromine atom.
Glycidol: Another epoxide with a hydroxyl group, making it more hydrophilic compared to this compound.
Uniqueness: this compound is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to its chlorine or hydroxyl-containing counterparts. This makes it particularly useful in the synthesis of chiral molecules and other specialized applications .
Properties
CAS No. |
3055-08-1 |
---|---|
Molecular Formula |
C4H7BrO |
Molecular Weight |
151 |
Purity |
95 |
Origin of Product |
United States |
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